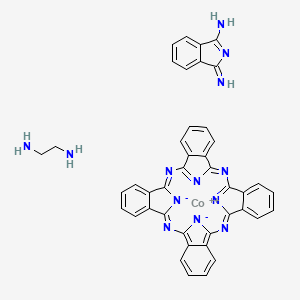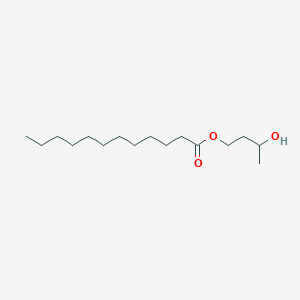
3-Hydroxybutyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxybutyl dodecanoate is an ester compound formed from the reaction between 3-hydroxybutanol and dodecanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxybutyl dodecanoate typically involves the esterification of 3-hydroxybutanol with dodecanoic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, enzymatic catalysis using lipases can be employed for a more environmentally friendly synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxybutyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of dodecanoic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol and dodecanoic acid.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Dodecanoic acid derivatives.
Reduction: 3-Hydroxybutanol and dodecanoic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxybutyl dodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound can be used in studies involving lipid metabolism and enzyme-catalyzed reactions.
Industry: this compound is used in the production of lubricants, surfactants, and plasticizers.
Mechanism of Action
The mechanism by which 3-hydroxybutyl dodecanoate exerts its effects depends on the specific application. In enzymatic reactions, the compound can act as a substrate for esterases and lipases, leading to the formation of 3-hydroxybutanol and dodecanoic acid. These products can then participate in various metabolic pathways, influencing lipid metabolism and energy production.
Comparison with Similar Compounds
3-Hydroxybutyrate: A metabolite involved in energy production and lipid metabolism.
Dodecanoic Acid: A fatty acid used in the synthesis of esters and other derivatives.
3-Hydroxybutyl Acetate: An ester with similar properties but different chain length.
Uniqueness: 3-Hydroxybutyl dodecanoate is unique due to its specific combination of a hydroxyl group and a long-chain fatty acid. This structure allows it to participate in a variety of chemical reactions and makes it suitable for applications in diverse fields such as chemistry, biology, medicine, and industry.
Properties
CAS No. |
89457-37-4 |
|---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
3-hydroxybutyl dodecanoate |
InChI |
InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-16(18)19-14-13-15(2)17/h15,17H,3-14H2,1-2H3 |
InChI Key |
PHCYISGOPYDYGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


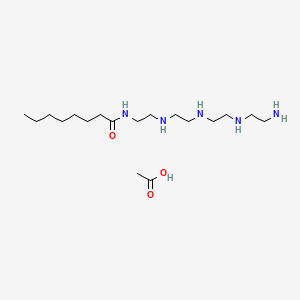
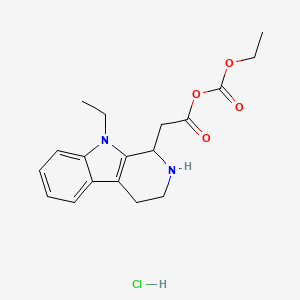
![(E)-but-2-enedioic acid;N,N-dimethyl-1-(8-thiatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-1-yl)methanamine](/img/structure/B15182575.png)
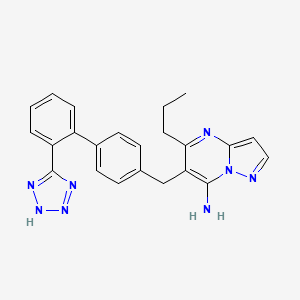
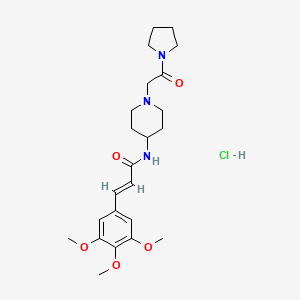

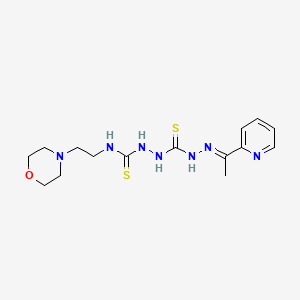
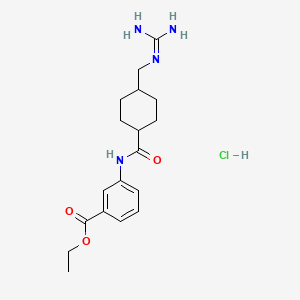
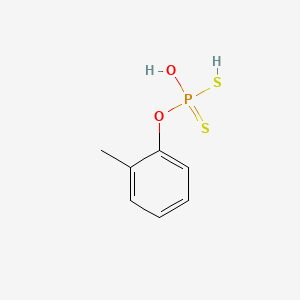
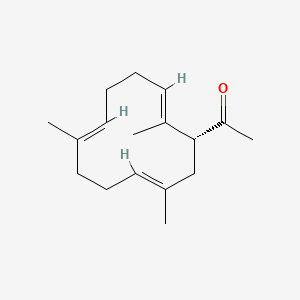
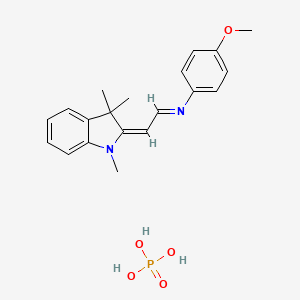
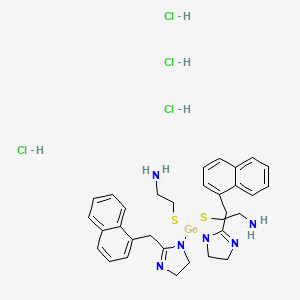
![dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate](/img/structure/B15182641.png)
